3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both amide and carboxamide functional groups, along with the benzofuran core, suggests that this compound may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with a carboxylic acid derivative, such as benzoyl chloride, under basic conditions.
Attachment of the Cyclopentaneamido Group: The cyclopentaneamido group can be attached through an amide coupling reaction using cyclopentanecarboxylic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the amide or carboxamide groups, potentially converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its amide and carboxamide groups. These interactions may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-cyclopentaneamido-N-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with chlorine atoms instead of fluorine.
3-cyclopentaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with methyl groups instead of fluorine.
3-cyclopentaneamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide may confer unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3/c22-15-10-9-13(11-16(15)23)24-21(27)19-18(14-7-3-4-8-17(14)28-19)25-20(26)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYONUGHNWDFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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